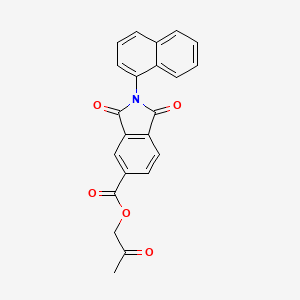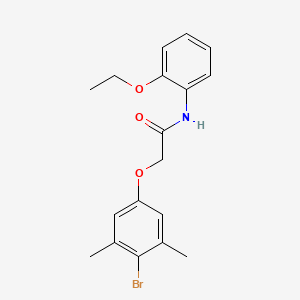![molecular formula C16H13BrN2O3S B3662767 3-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B3662767.png)
3-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
概要
説明
3-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is an organic compound that features a complex structure with both aromatic and heteroaromatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 2-bromophenyl isocyanate: This can be achieved by reacting 2-bromophenylamine with phosgene or a phosgene substitute under controlled conditions.
Reaction with 2-methylbenzoic acid: The 2-bromophenyl isocyanate is then reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.
作用機序
The mechanism by which 3-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.
類似化合物との比較
Similar Compounds
- 2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 3-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
- 3-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
Uniqueness
3-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro or fluoro analogs.
特性
IUPAC Name |
3-[(2-bromobenzoyl)carbamothioylamino]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-9-10(15(21)22)6-4-8-13(9)18-16(23)19-14(20)11-5-2-3-7-12(11)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSZKFXOHSDWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B3662684.png)
![3-[[[[[5-(4-CHLOROPHENYL)-2-FURANYL ]CARBONYL ]AMINO]THIOXOMETHYL ]AMINO]-2-METHYL-BENZOIC ACID](/img/structure/B3662692.png)

![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3662713.png)


![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B3662736.png)


![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3662764.png)
![2-{[(4-bromo-2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B3662775.png)
![2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3662783.png)
![N-(2,4-difluorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3662789.png)

